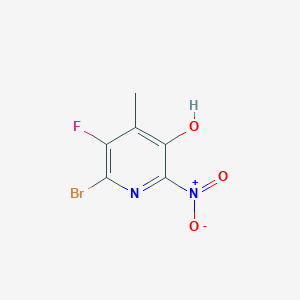
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is an organic sodium salt with the molecular formula C9H9NaO5. It is derived from the phenolic compound 4-hydroxy-3-methoxyphenylacetic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of 4-hydroxy-3-methoxyphenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but involves larger quantities and more controlled conditions to ensure purity and yield. The process may include additional purification steps such as filtration and drying under reduced pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with cellular components, leading to various biochemical effects. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-Hydroxy-3-methoxyphenylacetic acid: The parent compound from which Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is derived.
Ethyl 4-hydroxy-3-methoxyphenylacetate: A similar compound with an ethyl ester group instead of the sodium salt.
Methyl 4-hydroxy-3-methoxyphenylacetate: Another ester derivative with a methyl group.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications, particularly in aqueous environments. This property distinguishes it from its ester counterparts, which may have different solubility and reactivity profiles.
Propiedades
Número CAS |
79427-93-3 |
|---|---|
Fórmula molecular |
C9H9NaO5 |
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
ZJANQYKWENCPTE-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)






![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

